4-methylbenzenesulfonic acid;(2S)-2-phenylmethoxypropan-1-ol
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Overview
Description
4-Methylbenzenesulfonic acid and (2S)-2-phenylmethoxypropan-1-ol are two distinct chemical compoundsIt is a white, crystalline solid that is soluble in water and organic solvents . (2S)-2-phenylmethoxypropan-1-ol is a chiral alcohol with the molecular formula C₁₀H₁₄O₂. It is used in various chemical syntheses and as a chiral building block in pharmaceuticals.
Preparation Methods
4-Methylbenzenesulfonic Acid:
Synthetic Routes: It is typically synthesized by sulfonation of toluene using sulfur trioxide or oleum.
Industrial Production: Industrially, it is produced in large quantities using continuous sulfonation processes, where toluene is reacted with sulfur trioxide in a controlled environment to ensure high yield and purity.
(2S)-2-phenylmethoxypropan-1-ol:
Synthetic Routes: This compound can be synthesized through the reaction of (S)-propylene oxide with benzyl alcohol in the presence of a base catalyst.
Industrial Production: Industrial production methods involve the use of chiral catalysts to ensure the enantiomeric purity of the product, which is crucial for its application in pharmaceuticals.
Chemical Reactions Analysis
4-Methylbenzenesulfonic Acid:
Types of Reactions: It undergoes various reactions such as esterification, sulfonation, and substitution.
Common Reagents and Conditions: Common reagents include alcohols for esterification, and bases for neutralization reactions.
Major Products: Major products include esters of 4-methylbenzenesulfonic acid, which are used as intermediates in organic synthesis.
(2S)-2-phenylmethoxypropan-1-ol:
Types of Reactions: It undergoes oxidation, reduction, and substitution reactions.
Common Reagents and Conditions: Common reagents include oxidizing agents like PCC (Pyridinium chlorochromate) for oxidation, and reducing agents like sodium borohydride for reduction.
Major Products: Major products include oxidized derivatives such as ketones and reduced derivatives like alcohols.
Scientific Research Applications
4-Methylbenzenesulfonic Acid:
Chemistry: Used as a catalyst in organic synthesis, particularly in esterification and polymerization reactions.
Biology: Employed in the preparation of sulfonamide drugs.
Medicine: Used in the synthesis of pharmaceuticals and as a reagent in drug formulation.
Industry: Utilized in the production of detergents, dyes, and resins.
(2S)-2-phenylmethoxypropan-1-ol:
Chemistry: Serves as a chiral building block in the synthesis of complex organic molecules.
Biology: Used in the synthesis of biologically active compounds.
Medicine: Employed in the production of chiral drugs and as an intermediate in pharmaceutical synthesis.
Industry: Utilized in the manufacture of fine chemicals and specialty materials.
Mechanism of Action
4-Methylbenzenesulfonic Acid:
Mechanism: Acts as a strong acid and catalyst in various chemical reactions.
Molecular Targets and Pathways: Targets include alcohols and amines in esterification and sulfonation reactions.
(2S)-2-phenylmethoxypropan-1-ol:
Comparison with Similar Compounds
4-Methylbenzenesulfonic Acid:
Similar Compounds: Benzenesulfonic acid, methanesulfonic acid, and toluenesulfonic acid.
(2S)-2-phenylmethoxypropan-1-ol:
Properties
CAS No. |
39969-00-1 |
---|---|
Molecular Formula |
C17H22O5S |
Molecular Weight |
338.4 g/mol |
IUPAC Name |
4-methylbenzenesulfonic acid;(2S)-2-phenylmethoxypropan-1-ol |
InChI |
InChI=1S/C10H14O2.C7H8O3S/c1-9(7-11)12-8-10-5-3-2-4-6-10;1-6-2-4-7(5-3-6)11(8,9)10/h2-6,9,11H,7-8H2,1H3;2-5H,1H3,(H,8,9,10)/t9-;/m0./s1 |
InChI Key |
QOYCINXWQOZIPN-FVGYRXGTSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C[C@@H](CO)OCC1=CC=CC=C1 |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC(CO)OCC1=CC=CC=C1 |
Origin of Product |
United States |
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